molecular formula C9H5NS B1266706 Benzo[b]thiophene-2-carbonitrile CAS No. 55219-11-9

Benzo[b]thiophene-2-carbonitrile

Cat. No. B1266706
CAS RN: 55219-11-9
M. Wt: 159.21 g/mol
InChI Key: RCYHXESNWFYTCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods have been developed for the synthesis of Benzo[b]thiophene-2-carbonitrile and related compounds. For instance, a general and convenient synthesis method for benzodichalcogenophenes, including thiophene homologues, has been reported. Additionally, various catalytic reactions have facilitated the construction of the benzo[b]thiophene core, such as a gold(I)-NHC-catalyzed cyclization of 2-alkynyl thioanisoles (Dillon et al., 2018). Another example includes the synthesis of benzo[b]thiophenes from o-halophenyl acetonitrile via a one-pot procedure involving CuI catalysis (Sandhya et al., 2015).

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene-2-carbonitrile and its derivatives has been characterized by techniques such as single-crystal X-ray analysis. These compounds are typically planar and exhibit a herringbone arrangement, indicating strong π-π interactions (Takimiya et al., 2005).

Chemical Reactions and Properties

Benzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including annulation to form quinolines (Nowacki & Wojciechowski, 2017) and cyclization reactions for the synthesis of 2-substituted benzo[b]thiophenes (Dillon et al., 2018).

Scientific Research Applications

Synthesis of Novel Compounds

Benzo[b]thiophene-2-carbonitrile serves as a key intermediate in the synthesis of various novel compounds. For example, a study describes the synthesis of Schiff bases containing thiophene-3-carbonitrile, which are characterized by spectroscopic methods and tested for antibacterial activities. These compounds demonstrate significant effectiveness against both Gram-positive and Gram-negative bacteria (Khan et al., 2013).

Pharmaceutical Applications

Benzo[b]thiophene derivatives synthesized from benzo[b]thiophene-2-carbonitrile have been explored for various pharmacological applications. A notable study discusses the synthesis of thiophene derivatives showing antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting their potential as therapeutic agents (Amr et al., 2010).

Photophysical and Electrochemical Applications

Benzo[b]thiophene-2-carbonitrile derivatives have been utilized in the development of fluorescent amino acid derivatives and electrochromic materials. A study demonstrates the synthesis of fluorescent benzo[b]thiophene derivatives, analyzing their excited-state relaxation pathway and potential applications in biochemical fields (Venanzi et al., 2005). Another study focuses on the electrochemical properties of benzo[b]thiophene-2-carbonitrile derivatives, pertinent to applications in electronic devices (Abaci et al., 2016).

Catalysis and Green Chemistry

In green chemistry, benzo[b]thiophene-2-carbonitrile is involved in catalytic processes. A study outlines an iron-catalyzed, microwave-promoted synthesis method, emphasizing environmentally benign procedures and the efficient synthesis of benzo[b]thiophene derivatives (Balwe et al., 2016).

Organic Semiconductor Research

Benzo[b]thiophene derivatives, including those derived from benzo[b]thiophene-2-carbonitrile, are significant in organic semiconductor research. Various derivatives have been employed as organic photoelectric materials, contributing to advancements in electronic and optoelectronic technologies (Duc, 2020).

Safety And Hazards

Benzo[b]thiophene-2-carbonitrile is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It has hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313, suggesting measures such as washing hands and skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if you feel unwell or if eye irritation persists .

Future Directions

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the future directions of Benzo[b]thiophene-2-carbonitrile could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYHXESNWFYTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073555
Record name Benzo[b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene-2-carbonitrile

CAS RN

55219-11-9
Record name Benzo(b)thiophene-2-carbonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo(b)thiophene-2-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
JR Beck, JA Yahner - The Journal of Organic Chemistry, 1974 - ACS Publications
Until recently, 3-aminobenzo [6] thiophenes, substituted at the 2 position with cyano or acyl functions, were inaccessible. Clarke and coworkers1 reported the synthesis of 3-aminobenzo …
Number of citations: 28 pubs.acs.org
JFD Chabert, C Gozzi, M Lemaire - Tetrahedron letters, 2002 - Elsevier
Direct 3-substituted benzothiophene arylation using a Heck-type reaction with Pd(OAc) 2 /n-Bu 4 NBr as a catalytic system is reported. This reaction was found to perform relatively fast …
Number of citations: 30 www.sciencedirect.com
K Yoshida, K Miyoshi - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
The electrooxidation of benzo[b]thiophene and 2-methyl- and 3-methyl-benzo[b]thiophene was carried out in methanol containing sodium cyanide at a Pt anode in a divided cell. In all …
Number of citations: 5 pubs.rsc.org
JF dit Chabert, B Marquez, L Neville, L Joucla… - Bioorganic & medicinal …, 2007 - Elsevier
The synthesis based on palladium catalytic coupling of 38 new-arylated benzo[b]thiophenes or thiophenes is described in a few steps. We also report the direct arylation of the position …
Number of citations: 103 www.sciencedirect.com
A Brown, JIG Cadogan, AD MacPherson, H McNab - Arkivoc, 2007 - arkat-usa.org
Flash vacuum pyrolysis (FVP) of 3-[2-(t-butylthio) phenyl] propenoate 7 at 700 C (0.01 Torr) unexpectedly gave a mixture of benzo [b] thiophene derivatives 5 (15%) and 8 (21%), and …
Number of citations: 5 www.arkat-usa.org
JFD Chabert, L Joucla, E David, M Lemaire - Tetrahedron, 2004 - Elsevier
Straightforward and rapid access to 2-arylbenzo[b]thiophenes has been developed. It involved a catalytic coupling of 3-activated benzo[b]thiophenes with several aryl halides in the …
Number of citations: 116 www.sciencedirect.com
JY Lee - 2023 - scholarworks.unist.ac.kr
(a) Arene with an ortho-alkynyl or alkenyl group activated by reagents produces benzothiophenes through intramolecular cyclization. (b) Functionalized arene and alkyne react with …
Number of citations: 0 scholarworks.unist.ac.kr
Y Loidreau, P Marchand, C Dubouilh-Benard… - European journal of …, 2012 - Elsevier
A useful and rapid access to libraries of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues was designed and optimized for the first time via …
Number of citations: 60 www.sciencedirect.com
X Guillory, M Wolter, S Leysen, JF Neves… - Journal of medicinal …, 2020 - ACS Publications
Stabilization of protein–protein interactions (PPIs) holds great potential for therapeutic agents, as illustrated by the successful drugs rapamycin and lenalidomide. However, how such …
Number of citations: 35 pubs.acs.org
E Yu - 2023 - scholarworks.unist.ac.kr
Heterocycles are highly valuable scaffolds for many useful organic compounds and are frequently found in complex natural products and pharmaceuticals. Their usefulness and …
Number of citations: 0 scholarworks.unist.ac.kr

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